Evidence 1: A Potent and Dissociated Transcriptional Profile (Transrepression vs. Transactivation)
Glucocorticoid receptor-IN-2 demonstrates a highly dissociated transcriptional profile. It is a potent repressor of the hMMP1 gene, a key pro-inflammatory marker, with an IC50 of 0.171 nM . In contrast, its activity in a transactivation assay (MMTV promoter) is significantly weaker, with an EC50 of 0.94 nM . This is a direct functional differentiation from both full agonists, which strongly activate both transrepression and transactivation, and from non-selective antagonists like mifepristone, which block both pathways [1]. While direct head-to-head data is not available, this profile is a core differentiator for users seeking to minimize transactivation-associated side effects while maintaining anti-inflammatory potency.
| Evidence Dimension | Potency and functional selectivity in gene transcription assays |
|---|---|
| Target Compound Data | hMMP1 repression IC50 = 0.171 nM; MMTV activation EC50 = 0.94 nM |
| Comparator Or Baseline | Full agonists (e.g., Dexamethasone): Potently activate both transrepression and transactivation pathways. Non-selective antagonists (e.g., Mifepristone): Block both pathways [1]. |
| Quantified Difference | Selectivity ratio for transrepression over transactivation is approximately 5.5-fold based on EC50/IC50 values. |
| Conditions | Cell-based reporter gene assays for hMMP1 (transrepression) and MMTV (transactivation). |
Why This Matters
This dissociated profile suggests a potential for anti-inflammatory efficacy with a reduced risk of metabolic side effects, making it a valuable tool compound for studying GR signaling pathways and for screening in models of inflammatory disease.
- [1] Sundahl N, et al. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds. Pharmacology & Therapeutics. 2015;152:28-41. View Source
